(4-((4-(三氟甲氧基)苯氧基)甲基)苯基)硼酸

描述

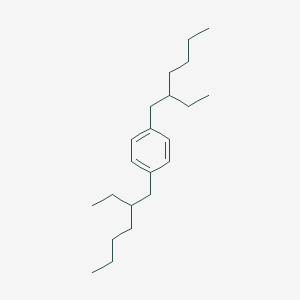

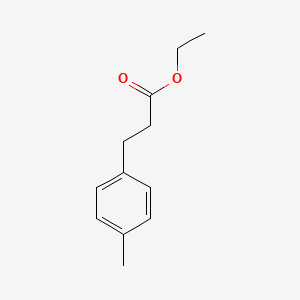

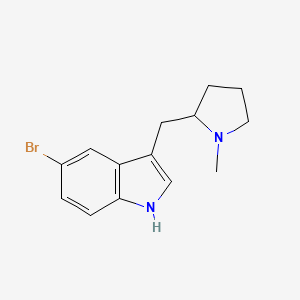

(4-((4-(Trifluoromethoxy)phenoxy)methyl)phenyl)boronic acid is a boronic acid derivative that has gained significant attention in scientific research due to its potential applications in drug discovery, chemical biology, and material science. This compound is a potent inhibitor of proteasome, an enzyme that plays a crucial role in protein degradation.

作用机制

Target of Action

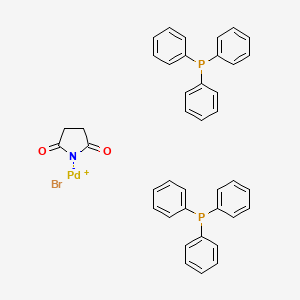

The primary target of this compound is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound participates in the SM cross-coupling reaction, which involves two key steps :

- Oxidative addition : This occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

- Transmetalation : This occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura cross-coupling reaction , which is a key biochemical pathway . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign .

Result of Action

The compound’s action results in the formation of a new carbon–carbon bond via the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis, including the synthesis of biologically active molecules .

Action Environment

The compound’s action, efficacy, and stability are influenced by the reaction conditions. The Suzuki–Miyaura cross-coupling reaction is known for its exceptionally mild and functional group tolerant reaction conditions . The compound is also known to be environmentally benign .

实验室实验的优点和局限性

One of the main advantages of (4-((4-(Trifluoromethoxy)phenoxy)methyl)phenyl)boronic acid is its high potency and selectivity for proteasome inhibition. This makes it a valuable tool for studying the role of proteasome in cellular processes and for drug discovery. Additionally, its synthesis method is reproducible and scalable, making it suitable for industrial applications. However, (4-((4-(Trifluoromethoxy)phenoxy)methyl)phenyl)boronic acid can be potentially toxic in certain contexts, and its effects on non-proteasome targets are not well understood. Therefore, careful consideration should be given to its use in lab experiments.

未来方向

There are several future directions for the study of (4-((4-(Trifluoromethoxy)phenoxy)methyl)phenyl)boronic acid. One direction is the development of more potent and selective proteasome inhibitors based on the structure of this compound. Another direction is the investigation of its effects on non-proteasome targets, which could lead to the discovery of new therapeutic targets. Additionally, the application of (4-((4-(Trifluoromethoxy)phenoxy)methyl)phenyl)boronic acid in material science could lead to the development of new boron-containing materials with unique properties. Finally, the use of this compound in combination with other drugs could lead to synergistic effects in the treatment of cancer and other diseases.

科学研究应用

癌症研究

该化合物参与了乳酸脱氢酶抑制剂的合成,这些抑制剂用于对抗癌细胞增殖。 通过靶向乳酸脱氢酶,这些抑制剂可以破坏癌细胞的代谢过程,可能导致其死亡 .

抗菌研究

该化合物中的三氟甲氧基基团有助于其理化性质,这些性质已被研究用于其抗菌作用。 这项研究对于开发针对耐药菌株的新疗法至关重要 .

结核病治疗

研究人员使用该化合物创建了PA-824的类似物,PA-824是一种用于抗结核病的药物。 这些修饰旨在增强药物的疗效并减少潜在的副作用 .

糖尿病管理

包括该化合物在内的苯硼酸已被探索用于其作为葡萄糖敏感性聚合物的功能。 这种应用对于在糖尿病治疗中创建自我调节的胰岛素释放系统特别有希望 .

组织工程

该化合物的聚合物衍生物,称为PBA聚合物,正在作为组织工程支架进行研究。 这些材料可以支持用于医疗应用的新组织的生长和发育 .

诊断工具

由于其能够与多元醇(包括糖)形成可逆络合物,因此该化合物已被用于开发可以检测生物分子(如葡萄糖)的诊断工具,这对于管理糖尿病等疾病至关重要 .

传感平台

苯硼酸的独特化学性质使其适合用于生物分子检测/传感平台。 这些传感器可以检测各种物质,包括二醇和阴离子,如氟化物或氰化物 .

药物递送系统

PBA聚合物也因其作为药物递送库的潜力而被研究。 这些系统可以控制药物的释放时间,从而提高治疗效果和患者依从性 .

属性

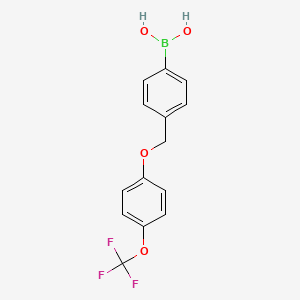

IUPAC Name |

[4-[[4-(trifluoromethoxy)phenoxy]methyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BF3O4/c16-14(17,18)22-13-7-5-12(6-8-13)21-9-10-1-3-11(4-2-10)15(19)20/h1-8,19-20H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAJVPURXOFJFRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)COC2=CC=C(C=C2)OC(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BF3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584643 | |

| Record name | (4-{[4-(Trifluoromethoxy)phenoxy]methyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870778-97-5 | |

| Record name | (4-{[4-(Trifluoromethoxy)phenoxy]methyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。